molecular formula C22H21ClN2O4 B2677463 7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631891-94-6

7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2677463
CAS No.: 631891-94-6
M. Wt: 412.87
InChI Key: HLXDNXWBZSUKES-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic small molecule based on the privileged 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, a structure of high interest in medicinal chemistry and drug discovery for its diverse biological potential . This compound features a 7-chloro substitution on the chromenone system and a 4-methoxyphenyl group at the N-1 position, modifications that can significantly influence its electronic properties, bioavailability, and target binding affinity. The 2-(2-(dimethylamino)ethyl) side chain is a common pharmacophore intended to enhance solubility and provide a key interaction site for biological targets . Research into analogous chromeno[2,3-c]pyrrole-3,9-diones has shown that this scaffold is compatible with a wide range of substituents, allowing for the generation of diverse compound libraries for high-throughput screening against various therapeutic targets . These structures are efficiently synthesized via multicomponent processes, facilitating rapid exploration of structure-activity relationships (SAR) . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use. Researchers handling this compound should refer to its Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

7-chloro-2-[2-(dimethylamino)ethyl]-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-24(2)10-11-25-19(13-4-7-15(28-3)8-5-13)18-20(26)16-12-14(23)6-9-17(16)29-21(18)22(25)27/h4-9,12,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXDNXWBZSUKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H25ClN2O5C_{24}H_{25}ClN_{2}O_{5}, with a molecular weight of approximately 456.9 g/mol. Its IUPAC name reflects its complex structure, which includes a chloro group, a dimethylaminoethyl side chain, and a chromeno-pyrrole core.

Property Value
Molecular FormulaC24H25ClN2O5C_{24}H_{25}ClN_{2}O_{5}
Molecular Weight456.9 g/mol
IUPAC Name7-chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include the formation of the chromeno-pyrrole core and subsequent modifications to introduce functional groups such as the chloro and dimethylaminoethyl groups. Techniques like continuous flow reactors may be employed for industrial-scale production to enhance yield and purity.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to significant biological effects. However, detailed studies are required to fully elucidate its mechanism.

Antioxidant Activity

Research indicates that compounds related to chromeno-pyrroles exhibit antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals and protect cells from oxidative stress .

Antiviral Activity

Notably, derivatives of this compound have shown potential as inhibitors of viral proteases. For example, pyranonigrin A, another chromeno-pyrrole derivative, has been identified as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2 . This suggests that similar compounds may possess antiviral properties worth exploring.

Glucokinase Activation

Some studies suggest that chromeno-pyrrole derivatives act as glucokinase activators. This property could be beneficial in managing glucose levels and may have implications for diabetes treatment .

Case Studies

  • Antioxidant Efficacy : In a study assessing the antioxidant capacity of various chromeno-pyrrole derivatives, it was found that certain structural modifications significantly enhanced their ability to neutralize reactive oxygen species (ROS). The specific compound demonstrated higher efficacy compared to standard antioxidants .
  • Antiviral Screening : A screening assay against several viral strains indicated that certain analogs of the compound exhibited significant inhibition of viral replication. These findings highlight the potential for developing antiviral agents based on the chromeno-pyrrole scaffold .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Impact

The table below highlights key structural differences and similarities with selected analogs from the evidence:

Compound ID/Name 7-Position 1-Aryl Substituent 2-Alkyl/Amino Substituent Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound Cl 4-Methoxyphenyl 2-(Dimethylamino)ethyl N/A N/A N/A
4{4–19-7} H 3,4,5-Trimethoxyphenyl 2-Hydroxyethyl 52 195–197 IR: 3371 cm⁻¹ (OH); ¹H NMR: δ 3.65 (s, OCH₃)
4{8–11-24} Cl 4-Hydroxyphenyl Phenethyl 72 >295 IR: 3386 cm⁻¹ (OH); ¹H NMR: δ 9.53 (s, OH)
4{9–5-21} Cl 3-Hydroxyphenyl Furan-2-ylmethyl 62 276–279 ¹H NMR: δ 6.39 (dd, furan H); ¹³C: 149.6 (C-O)
7-Chloro-1-(3,4-dimethoxyphenyl)-2-[2-(dimethylamino)ethyl]-... Cl 3,4-Dimethoxyphenyl 2-(Dimethylamino)ethyl N/A N/A ACD/IUPAC name confirms structural similarity
7-Chloro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-... Cl 3-Nitrophenyl 4-Methylpyridin-2-yl N/A N/A MolPort-000-773-226 (registry number)
Key Observations:
  • Substituent Effects on Solubility: The 2-(dimethylamino)ethyl group in the target compound and enhances water solubility compared to hydrophobic groups like phenethyl or furan-2-ylmethyl .
  • Aromatic Ring Diversity : The 1-aryl group varies from electron-donating (4-methoxy, 3,4-dimethoxy) to electron-withdrawing (3-nitro), influencing π-π interactions and binding affinities .

Physicochemical Properties

  • Melting Points : Chlorinated derivatives (e.g., ) exhibit higher melting points (>275°C) due to enhanced crystallinity from Cl and rigid aromatic systems.
  • Spectral Signatures :
    • IR : Carbonyl stretches (C=O) appear near 1700 cm⁻¹; OH/NH stretches (if present) at 3300–3400 cm⁻¹ .
    • ¹³C NMR : Ketone carbons resonate at δ 170–175 ppm; aromatic carbons range from δ 110–160 ppm .

Implications for Drug Discovery

  • Pharmacokinetic Optimization: The dimethylaminoethyl group may improve blood-brain barrier penetration compared to hydroxylated analogs .
  • Target Selectivity: The 4-methoxyphenyl group could favor interactions with aryl hydrocarbon receptors or cytochrome P450 enzymes, as seen in related chromenopyrroles .

Q & A

Q. What are the optimized synthetic routes for 7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

Methodological Answer: The compound can be synthesized via a three-component reaction involving:

  • 4-(2-hydroxyphenyl)-2,4-dioxobutanoates ,
  • aryl aldehydes (e.g., 4-methoxybenzaldehyde),
  • primary amines (e.g., 2-(dimethylamino)ethylamine).

Key conditions include refluxing in ethanol or DMSO at 80–100°C for 6–12 hours, with yields ranging from 65–72% . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Variations in substituents on the aryl aldehyde or amine can alter reactivity; for example, electron-donating groups (e.g., methoxy) enhance cyclization efficiency .

Q. Table 1: Comparative Synthesis Conditions

ComponentExample ReagentYield (%)Reference
Aryl aldehyde4-Methoxybenzaldehyde72
Primary amine2-(Dimethylamino)ethylamine68
SolventDMSO65

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : Key signals include:
    • δ 7.95–7.89 (m, aromatic protons on the chromene ring),
    • δ 5.46 (s, 1H, dihydropyrrole bridge proton),
    • δ 3.90–3.78 (m, dimethylaminoethyl side chain) .
  • 13C NMR : Peaks at δ 171.9 (carbonyl) and δ 160.9 (methoxy-substituted aromatic carbon) confirm functional groups .
  • IR : Bands at 1701 cm⁻¹ (C=O stretch) and 1253 cm⁻¹ (C-O of methoxy group) .

Note: DMSO-d6 is preferred for NMR due to solubility, but deuterated chloroform may be used for hydrophobic analogs.

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reactivity data for analogs of this compound?

Methodological Answer: Contradictions in reactivity (e.g., unexpected byproducts or low yields) can be addressed via:

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify steric/electronic barriers. For example, bulky substituents on the aryl aldehyde may hinder cyclization .
  • Reaction Path Search Tools : Software like GRRM or AFIR can map alternative pathways, such as competing [4+2] vs. [3+2] cycloadditions .
  • Cross-Validation : Compare computational predictions with experimental HPLC-MS data to identify unaccounted intermediates .

Case Study: A 2020 study on a structurally similar compound used DFT to explain why electron-withdrawing chloro substituents reduced yields by destabilizing the enolate intermediate .

Q. What strategies optimize reaction scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Process Control : Use microreactors for precise temperature/pH control, minimizing side reactions (e.g., epimerization) .
  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial study identified ethanol as optimal for both yield and stereoselectivity .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress without sampling, critical for large batches .

Q. Table 2: Scalability Challenges and Solutions

ChallengeSolutionReference
EpimerizationLow-temperature microreactors
Solvent RecoveryMembrane separation
Catalyst DegradationImmobilized enzymes

Q. How can structural modifications enhance bioactivity while retaining core pharmacophore features?

Methodological Answer:

  • Molecular Hybridization : Replace the 4-methoxyphenyl group with a 3,5-dimethylphenyl moiety (as in CCDC 1988019) to improve lipophilicity and membrane permeability .
  • SAR Studies : Test analogs with varied side chains (e.g., replacing dimethylaminoethyl with piperazinyl) to assess cytotoxicity and target binding .
  • In Silico Screening : Use AutoDock or Schrödinger to predict binding affinity toward kinases or GPCRs, followed by enzymatic assays (e.g., ATPase inhibition) .

Note: Maintain the chromeno-pyrrole-dione core, as fragmentation abolishes activity .

Q. What advanced techniques validate reaction mechanisms for derivatives of this compound?

Methodological Answer:

  • Isotopic Labeling : Introduce ¹³C at the carbonyl group to track keto-enol tautomerization via NMR .
  • Kinetic Isotope Effect (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .
  • Time-Resolved Spectrometry : UV-vis or fluorescence spectroscopy monitors intermediate lifetimes (e.g., quinone methide formation in <1 ms) .

Example: A 2010 study used ¹⁵N-labeled amines to confirm nucleophilic attack as the rate-limiting step in analogous syntheses .

Q. How to address discrepancies in reported crystallographic data for similar dihydrochromeno-pyrrole-diones?

Methodological Answer:

  • CCDC Cross-Referencing : Compare unit cell parameters (e.g., CCDC 1988019) to identify polymorphic variations .
  • PXRD vs. SCXRD : Use powder XRD for bulk material analysis and single-crystal XRD for absolute configuration .
  • DFT-Based Crystal Structure Prediction (CSP) : Tools like Mercury or Materials Studio reconcile experimental and theoretical lattice energies .

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